molecular formula C19H24N4O2S B6939525 N-(1,3-benzothiazol-2-yl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide

Cat. No.: B6939525
M. Wt: 372.5 g/mol
InChI Key: GDWQBZNNGAZYHO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c24-17(21-19-20-15-5-1-2-6-16(15)26-19)13-22-11-8-14(9-12-22)23-10-4-3-7-18(23)25/h1-2,5-6,14H,3-4,7-13H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWQBZNNGAZYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Medicine: Due to its structural complexity, it may serve as a lead compound in drug discovery, particularly for diseases that involve benzothiazole-sensitive pathways.

Industry: Its unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)benzamide: A related compound with potential antibacterial properties.

  • N-(1,3-benzothiazol-2-yl)-arylamide derivatives: These compounds have been studied for their biological activity.

Uniqueness: N-(1,3-benzothiazol-2-yl)-2-[4-(2-oxopiperidin-1-yl)piperidin-1-yl]acetamide stands out due to its unique structural features, which may confer distinct biological and chemical properties compared to its analogs.

This comprehensive overview provides a detailed insight into the compound this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its potential in scientific research and industry makes it a compound of significant interest.

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